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Compound of Interest

Compound Name: Isopropanol

Cat. No.: B130326 Get Quote

Technical Support Center: DNA Purification
This guide provides troubleshooting advice and detailed protocols for removing salt

contamination from isopropanol-precipitated DNA, a common issue faced by researchers.

Frequently Asked Questions (FAQs)
Q1: Why is my DNA pellet contaminated with salt after isopropanol precipitation?

Salt contamination occurs because the salts required to neutralize the DNA's phosphate

backbone and enable precipitation (e.g., sodium acetate, guanidine hydrochloride) are less

soluble in isopropanol compared to ethanol.[1][2] This leads to their co-precipitation along with

the DNA, especially if the procedure is performed at low temperatures, which further reduces

salt solubility.[2]

Q2: How can I identify salt contamination in my DNA sample?

There are two primary indicators of salt contamination:

Visual Inspection: A pure DNA pellet precipitated with isopropanol typically has a glassy and

translucent appearance. A thick, white, and opaque pellet often indicates the presence of co-

precipitated salts.

Spectrophotometric Analysis: The A260/A230 ratio is a key indicator of purity. A ratio

between 2.0 and 2.2 is generally considered pure.[3][4] A low A260/A230 ratio is a strong
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indication of contamination by substances that absorb light at 230 nm, which includes

chaotropic salts like guanidine used in many lysis and binding buffers.[5]

Q3: How does salt contamination affect downstream applications?

Excess salt in a DNA sample can significantly inhibit the activity of enzymes used in

subsequent applications. This can lead to failures in PCR, restriction digests, ligation, and

sequencing reactions.[6]

Troubleshooting Guide
This section addresses specific issues that may arise during the salt removal process.

Issue 1: Low A260/A230 ratio after performing a 70% ethanol wash.

Possible Cause Recommended Solution

Incomplete Salt Removal

The salt may be trapped within a compact DNA

pellet. Ensure the pellet is fully dislodged and

broken up (by gentle vortexing or flicking the

tube) during the 70% ethanol wash to allow the

ethanol to dissolve all the salt.[7]

Insufficient Washing

A single wash may not be sufficient for highly

contaminated samples. Perform a second or

even a third wash with 70% ethanol.[8]

Supernatant Carryover

Residual ethanol from the wash, which contains

dissolved salts, may have been left behind. After

decanting the ethanol, perform a brief second

centrifugation to collect any remaining droplets

at the bottom of the tube and carefully remove

them with a pipette.

Issue 2: Low A260/A230 ratio after using a spin-column purification kit.
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Possible Cause Recommended Solution

Guanidine Salt Carryover

The wash buffer (which contains ethanol) may

not have completely removed the high

concentration of guanidine salts from the

binding buffer.[3][5] Perform an additional wash

step as recommended by some troubleshooting

guides.[8]

Ethanol Carryover

Residual ethanol from the final wash step can

inhibit downstream reactions and affect purity

ratios. After discarding the flow-through from the

final wash, centrifuge the empty column for an

additional 1-2 minutes to completely dry the

silica membrane before elution (a "dry spin").[5]

Incorrect Blanking

Using water as a blank for a sample eluted in a

buffer (like TE) can artificially lower the

A260/A230 ratio. Always use the exact same

elution buffer for the blank measurement as was

used to elute the DNA.[9]

Comparison of DNA Cleanup Methods
The two most common methods for removing salt contamination are a 70% ethanol wash and

commercial spin-column kits. The choice of method depends on the required purity, yield, and

available resources.
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Parameter 70% Ethanol Wash Spin-Column Purification

Principle

DNA is insoluble in 70%

ethanol, while most salts are

soluble and are washed away.

[7]

DNA binds to a silica

membrane in the presence of

high salt concentrations. Salts

and impurities are washed

away, and pure DNA is eluted

in a low-salt buffer.[10]

Typical DNA Recovery
70-90%[11] (Can be >85%

with careful technique[12])

Generally high, often >95%

depending on the kit and DNA

fragment size.

Expected A260/A230 Ratio

Can achieve >1.8, but may

require multiple washes if

heavily contaminated.

Typically achieves a ratio of

2.0-2.2, indicating high purity.

[13][4]

Advantages
Inexpensive and effective for

desalting.[14]

Fast, highly reproducible, and

yields very pure DNA suitable

for sensitive applications.[14]

Disadvantages

Can be time-consuming and

may lead to lower recovery if

the pellet is lost.[7][14]

More expensive than manual

methods. Risk of

contamination from kit

reagents (e.g., guanidine salts)

if not performed correctly.[5]

Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the primary salt removal methods.

Workflow 1: Identifying and Resolving Salt Contamination

This diagram outlines the decision-making process when dealing with a potentially salt-

contaminated DNA pellet.
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Caption: Decision workflow for handling precipitated DNA.
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Protocol 1: 70% Ethanol Wash for Salt Removal

This protocol details the standard procedure for washing a DNA pellet to remove co-

precipitated salts.
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Caption: Workflow for the 70% ethanol wash protocol.
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Methodology:

Initial Pellet: After precipitating your DNA with isopropanol and centrifuging, carefully decant

the isopropanol supernatant without disturbing the DNA pellet.

Add Wash Solution: Add 1 mL of room-temperature 70% ethanol to the tube.

Wash Pellet: Close the cap and vortex the tube gently or flick it several times to dislodge and

break up the pellet. This step is critical to ensure the ethanol can effectively dissolve the

salts.

Re-pellet DNA: Centrifuge the sample at >12,000 x g for 5-15 minutes at 4°C to recollect the

DNA pellet.[4]

Remove Supernatant: Carefully decant or pipette off the ethanol supernatant, taking care not

to lose the pellet, which may be more loosely attached after the wash.

Dry Pellet: Invert the open tube on a clean absorbent paper for 5-10 minutes to allow the

residual ethanol to evaporate. Do not over-dry the pellet, as this can make it difficult to

redissolve.[4]

Resuspend DNA: Add a suitable volume of your desired sterile, low-salt buffer (e.g., TE

buffer, pH 8.0) and resuspend the pellet. Gentle heating (55°C) or overnight incubation at

4°C can aid in dissolving high molecular weight DNA.

Protocol 2: Spin-Column Based DNA Cleanup

This protocol provides a general workflow for using a commercial silica-based spin column kit

to purify DNA and remove salts. Always refer to the specific manufacturer's protocol for buffer

names and volumes.
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Caption: General workflow for spin-column DNA purification.
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Methodology:

Prepare Sample: Resuspend your isopropanol-precipitated DNA pellet in a buffer specified

by the kit manufacturer (often TE buffer or nuclease-free water).

Bind DNA: Add the volume of Binding Buffer (containing a high concentration of chaotropic

salts) specified in the kit protocol to your DNA sample and mix thoroughly.

Load Column: Transfer the entire mixture to the supplied spin column, which is placed inside

a collection tube.

Centrifuge to Bind: Centrifuge the column for 60 seconds at >10,000 x g. The high salt buffer

facilitates the binding of DNA to the silica membrane while other components pass through.

Discard the flow-through.

Wash Column: Add the specified volume of Wash Buffer (an ethanol-based solution) to the

column.

Centrifuge to Wash: Centrifuge for 60 seconds and discard the flow-through. This step

removes the binding salts and other impurities. Some kits may recommend a second wash

step.

Dry Membrane: Place the column back into the empty collection tube and centrifuge for an

additional 1-2 minutes at maximum speed. This "dry spin" is crucial for removing all residual

ethanol, which can inhibit downstream reactions.

Elute DNA: Transfer the spin column to a new, clean microcentrifuge tube. Add the specified

volume of Elution Buffer (a low-salt buffer, e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free

water directly to the center of the silica membrane. Incubate at room temperature for 1-5

minutes to allow the buffer to saturate the membrane.

Collect Pure DNA: Centrifuge for 60 seconds to collect the purified DNA in the new tube.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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